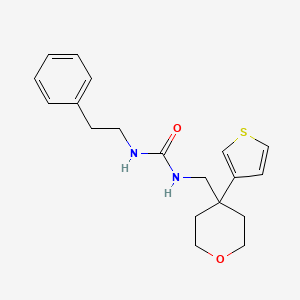

1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-Phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic urea derivative featuring a phenethyl group attached to one nitrogen of the urea moiety and a tetrahydro-2H-pyran (THP) ring substituted with a thiophen-3-yl group via a methyl linker on the other nitrogen. The compound’s structure combines aromatic (phenethyl, thiophene) and heterocyclic (THP) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-18(20-10-6-16-4-2-1-3-5-16)21-15-19(8-11-23-12-9-19)17-7-13-24-14-17/h1-5,7,13-14H,6,8-12,15H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLNSVZVDOWXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various sources to provide a comprehensive overview.

Synthesis

The synthesis of 1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves coupling reactions between phenethylamine derivatives and urea or thiourea analogs. The resulting structure incorporates a tetrahydropyran moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing tetrahydropyran rings have shown inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 (Colon) | 15 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |

These findings suggest that 1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea could similarly exhibit anticancer effects, although specific data on this compound is limited.

Antimicrobial Activity

The antimicrobial potential of related urea derivatives has been investigated, showing efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of thiophene rings in the structure appears to enhance this activity, likely due to increased membrane permeability or interference with bacterial metabolic pathways.

Neuroprotective Effects

Studies have explored the neuroprotective properties of compounds with similar frameworks. These compounds often modulate neurotransmitter systems and exhibit antioxidant properties. For example, derivatives that target serotonin receptors have been associated with neuroprotection in models of neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study evaluated a series of tetrahydropyran-based compounds for their cytotoxic effects on human cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent activity.

- Antimicrobial Screening : In another investigation, a library of urea derivatives was screened against various pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophenic counterparts.

The biological activity of 1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea may be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including serotonin and adenosine receptors, potentially influencing neurotransmission and cellular signaling.

- Enzyme Inhibition : Compounds with urea moieties often act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation or microbial survival.

- Oxidative Stress Reduction : The antioxidant properties associated with thiophene-containing compounds may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural Differences :

- Target Compound : Phenethyl group (-CH2CH2Ph) on the urea nitrogen.

- Analog: 2-Phenoxyethyl group (-OCH2CH2Ph) on the urea nitrogen .

Physicochemical Properties :

| Property | Target Compound | CAS 2319853-14-8 |

|---|---|---|

| Molecular Formula | Not Provided | C19H24N2O3S |

| Molecular Weight | Not Provided | 360.47 g/mol |

| XlogP (Lipophilicity) | Not Provided | 2.8 |

| H-Bond Donors/Acceptors | 2 / 4 | 2 / 4 |

| Topological Polar Surface Area | Not Provided | 87.8 Ų |

Key Observations :

- Both compounds share identical H-bond donor/acceptor counts, suggesting similar passive membrane permeability profiles .

1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-Pyran-4-yl)(Thiophen-2-yl)Methyl)Urea

Structural Differences :

Functional Implications :

- The 2-methoxyphenyl group in the analog adds an electron-donating methoxy substituent, which may alter electronic interactions with biological targets (e.g., enhanced binding to aromatic π-systems in enzymes).

- The thiophen-2-yl vs. thiophen-3-yl positional isomerism could affect steric and electronic compatibility with target binding pockets. Thiophen-2-yl derivatives are more common in drug design due to synthetic accessibility and precedented bioactivity .

Tetrahydro-2H-Pyran-Containing Ureas in Patent Literature

These compounds emphasize the THP ring’s role in improving metabolic stability and bioavailability. For example:

Comparison Insight :

Unresolved Questions :

- Pharmacological data (e.g., IC50, bioavailability) for the target compound is absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.